Methyl 2-amino-4-cyclopropylbutanoate
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Overview
Description
Methyl 2-amino-4-cyclopropylbutanoate, also known as cyclopropanebutanoic acid, α-amino-, methyl ester, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a butanoate backbone, with an amino group at the second carbon position and a methyl ester group at the terminal end.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-cyclopropylbutanoate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent hydrolysis to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of catalysts such as palladium on carbon for the hydrogenation step.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary alcohols .
Scientific Research Applications
Methyl 2-amino-4-cyclopropylbutanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-4-cyclopropylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds, such as:
Methyl 2-amino-4-methylbutanoate: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
Methyl 2-amino-4-ethylbutanoate: Similar to the target compound but with an ethyl group.
Methyl 2-amino-4-propylbutanoate: Contains a propyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclopropylbutanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-4-6-2-3-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
NBPAUAXMPPGSFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1CC1)N |
Origin of Product |
United States |
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